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Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Bromoacrylic acid (CAS No. 10443-65-9). The information is compiled to assist researchers
and professionals in the fields of chemistry and drug development in the identification,
characterization, and quality control of this compound. This document presents available
guantitative data, details common experimental protocols for spectroscopic analysis, and
illustrates a general workflow for the characterization of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
Bromoacrylic acid. It is important to note that while spectral data for this compound are
available in various databases, detailed peak lists and specific quantitative values are not
always explicitly provided. In such cases, this guide offers estimations based on the analysis of
the parent compound, acrylic acid, and general principles of spectroscopy.

Table 1: *H NMR Spectroscopic Data

While a definitive spectrum with assigned chemical shifts and coupling constants for 2-
Bromoacrylic acid in DMSO-d6 was not found in the public domain, a *H NMR spectrum in
H20 (PBS) has been reported to show two doublets in an AX-pattern for the vinyl protons.[1]
For reference, the typical chemical shifts for the vinyl protons of acrylic acid are between 5.8
and 6.5 ppm. The electron-withdrawing effect of the bromine atom at the a-position is expected
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to shift these signals further downfield. The carboxylic acid proton is expected to appear as a
broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic
acids in DMSO-d6.

Expected Chemical
Proton Shift (8) in DMSO-d6  Expected Multiplicity =~ Notes

(ppm)

Chemical shifts are

estimations based on
=CHz2 ~6.0-7.0 Doublet acrylic acid and

expected substituent

effects.

=CH: ~6.0-7.0 Doublet

) Typical for carboxylic
-COOH >10 Broad Singlet ]
acids.

Table 2: *C NMR Spectroscopic Data

Specific experimental 13C NMR data for 2-Bromoacrylic acid is not readily available in the
searched databases. However, expected chemical shift ranges can be estimated based on
data for acrylic acid and known substituent effects. The presence of an electronegative bromine
atom on the a-carbon will cause a downfield shift for C2 and an upfield shift for C3 compared to
acrylic acid.

Expected Chemical Shift (d)
Carbon ] Notes
in DMSO-d6 (ppm)

Carbonyl carbon of a

C1 (-COOH) 165 - 175 ] ]

carboxylic acid.

Olefinic carbon bearing the
C2 (=C(Br)-) 120 - 130 .

bromine atom.
C3 (=CH2) 130 - 140 Olefinic carbon.
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Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-Bromoacrylic acid is expected to exhibit characteristic absorption
bands for the O-H, C=0, C=C, and C-Br functional groups. While a detailed peak list is not
available, the expected absorption regions are summarized below.

Expected Wavenumber

Vibrational Mode Intensity
(cm=1)

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad

C=0 stretch (Carboxylic Acid) 1725 - 1700 Strong

C=C stretch (Alkene) 1650 - 1600 Medium

C-O stretch (Carboxylic Acid) 1320 - 1210 Strong

O-H bend (Carboxylic Acid) 1440 - 1395 Medium

=C-H bend (Alkene) 1000 - 650 Strong

C-Br stretch 680 - 515 Medium-Strong

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data for 2-Bromoacrylic acid is available from the NIST Mass
Spectrometry Data Center.[2][3] The analysis was performed using Gas Chromatography-Mass
Spectrometry (GC-MS). Due to the presence of bromine, the molecular ion peak is expected to
show a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding
to the natural abundance of the 7°Br and 8!Br isotopes.
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m/z Relative Intensity Proposed Fragment
152 ~50% [M+2]*+ (C3H381BrO2)
150 ~50% [M]* (C3H37°BrO2)
107/105 Variable [M - COOH]*

71 Variable [M - Br]*

45 High [COOH]*

27 High [C2H3]*

26 High [C2H2]*

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic
techniques discussed. These are intended as a guide and may require optimization based on
the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 2-Bromoacrylic acid.

Methodology:

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-Bromoactrylic acid into a clean, dry NMR tube.
o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of
vortexing may be applied if necessary.

e Instrument Setup:

o The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
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o The instrument is locked onto the deuterium signal of the DMSO-ds solvent.
o The probe is tuned and matched for both the *H and *3C frequencies.

o Shimming is performed to optimize the magnetic field homogeneity and achieve high-
resolution spectra.

o Data Acquisition:

o H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse
angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-
noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single
lines for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of
approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5
seconds. Due to the low natural abundance of *3C, several hundred to several thousand
scans may be required.

» Data Processing:

o The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the
frequency-domain spectra.

o Phase correction and baseline correction are applied.

o The chemical shifts are referenced to the residual solvent peak of DMSO-ds at 4 2.50 ppm
for tH NMR and the carbon signal of DMSO-de at 4 39.52 ppm for 3C NMR.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 2-Bromoacrylic acid.
Methodology:

e Sample Preparation:
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o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.
o Place a small amount of solid 2-Bromoacrylic acid onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e Instrument Setup:
o The spectrum is recorded on an FTIR spectrometer equipped with an ATR accessory.
o The typical spectral range is 4000-400 cm™1,
o Aresolution of 4 cm~1 is generally sufficient.
o Data Acquisition:
o Co-add and average 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

o The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

» Data Processing:

o The resulting spectrum is analyzed to identify the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the
fragmentation pattern of 2-Bromoacrylic acid.

Methodology:

e Sample Preparation:
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o Prepare a dilute solution of 2-Bromoacrylic acid (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

o If the compound is not sufficiently volatile, derivatization (e.g., esterification of the
carboxylic acid) may be necessary.

e Instrument Setup:

o A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap
analyzer) is used.

o A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is
installed.

o The injector temperature is typically set to 250 °C.

o The GC oven temperature program is optimized to ensure good separation and peak
shape. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to
250 °C at a rate of 10-20 °C/min.

o Helium is typically used as the carrier gas with a constant flow rate of around 1 mL/min.

o The mass spectrometer is operated in electron ionization (EI) mode with a standard
ionization energy of 70 eV.

o The mass range is typically set to scan from m/z 20 to 200.

» Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o The data acquisition is initiated simultaneously with the injection.

» Data Processing:

o The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-
Bromoacrylic acid.
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o The mass spectrum of this peak is extracted and analyzed to identify the molecular ion
and major fragment ions.

o The isotopic pattern of the bromine-containing ions is examined to confirm the presence of
bromine.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
small organic molecule like 2-Bromoacrylic acid.
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Caption: A generalized workflow for the spectroscopic characterization of 2-Bromoacrylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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